molecular formula C16H17NO B14613514 (E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine CAS No. 60165-02-8

(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine

Cat. No.: B14613514
CAS No.: 60165-02-8
M. Wt: 239.31 g/mol
InChI Key: PRNJEVIXNABQRJ-UHFFFAOYSA-N
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Description

(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxy group attached to a phenyl ring and two methyl groups attached to another phenyl ring, making it a substituted imine.

Preparation Methods

The synthesis of (E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the removal of water formed during the reaction. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield.

Chemical Reactions Analysis

(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine exerts its effects depends on its specific application. In enzyme inhibition, for example, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(E)-N-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)methanimine can be compared to other imines and substituted imines. Similar compounds include:

    N-Benzylideneaniline: Another imine with a benzylidene group.

    N-(2,6-Dimethylphenyl)benzylideneamine: Similar structure but without the methoxy group.

    N-(4-Methoxyphenyl)benzylideneamine: Similar structure but without the dimethyl groups.

What sets this compound apart is the presence of both the methoxy and dimethyl groups, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

60165-02-8

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO/c1-12-5-4-6-13(2)16(12)17-11-14-7-9-15(18-3)10-8-14/h4-11H,1-3H3

InChI Key

PRNJEVIXNABQRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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